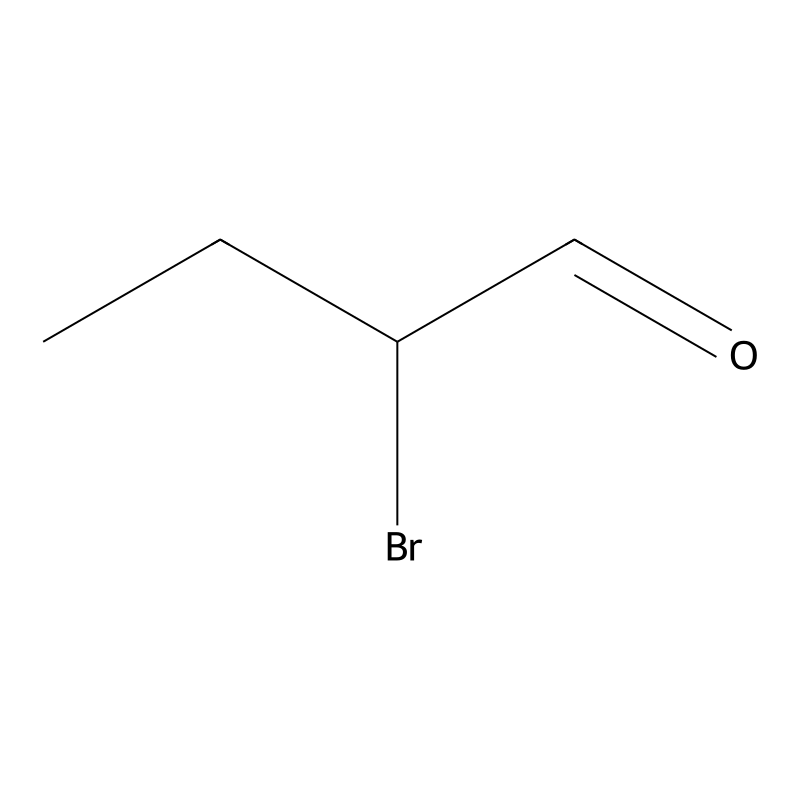

2-Bromobutanal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Predicted 1H NMR Spectrum of 2-Bromobutanal

The table below summarizes the expected chemical shifts, multiplicity, and integration for the four distinct proton environments in 2-bromobutanal [1] [2].

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale / Hydrogen Environment |

|---|---|---|---|---|

| Ha (Aldehyde, -CHO) | 9.5 - 9.8 | Singlet | 1H | Strongly deshielded by the carbonyl group [2]. |

| Hb (Methine, -CHBr-) | 4.2 - 4.6 | Multiplet (or doublet of doublets) | 1H | Deshielded by the electronegative bromine atom [1] [2]. |

| Hc (Methylene, -CH2-) | 1.8 - 2.5 | Complex Multiplet | 2H | Adjacent to the carbonyl group; coupling to Hb and Hd creates complexity [1]. |

| Hd (Methyl, -CH3) | 1.0 - 1.2 | Triplet | 3H | Shielded alkyl region; coupled to the two equivalent Hc protons [1] [3]. |

Experimental Protocol for NMR Analysis

For researchers needing to acquire and interpret the spectrum, here is a standard experimental methodology [4] [5].

- Sample Preparation: Dissolve a neat sample of this compound (approx. 10-20 mg) in 0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl3) is a suitable and common choice. Transfer the solution to a standard 5 mm NMR tube [2] [5].

- Data Acquisition: Run a standard 1D proton (¹H) NMR experiment. Typical parameters include a spectral width of 0-14 ppm and sufficient scans to achieve a good signal-to-noise ratio. For full structural confirmation, additional 2D experiments like COSY (to identify coupled proton networks) and HSQC (to correlate protons directly to their carbon atoms) are highly recommended [4].

- Interpretation Workflow: The process of analyzing the spectrum follows a logical sequence to piece together the molecular structure from the signals. The diagram below outlines this workflow.

NMR spectrum interpretation follows a stepwise analysis of key spectral features.

Key Interpretation Notes

- Aldehyde Proton (Ha): The signal for this proton is a key diagnostic marker. It will appear as a singlet in the far downfield region (9.5-9.8 ppm) because it has no adjacent protons to cause splitting [2] [5].

- Complexity at C3: The methylene group's protons (Hc) are diastereotopic and coupled to both Hb and Hd. This will not be a simple triplet but will likely appear as a complex multiplet [6].

- Advanced Techniques: For unambiguous assignment, especially of the overlapping multiplet regions, 2D NMR experiments are essential. A COSY spectrum will show correlations between Hb-Hc and Hc-Hd, confirming their connectivity [4].

References

- 1. Values Table - NMR Steps Chemical Shift Chemistry [chemistrysteps.com]

- 2. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to... [ecampusontario.pressbooks.pub]

- 3. How to read NMR : 7 Trick or basic steps - spectra Notes Chemistry [chemistnotes.com]

- 4. A Step-By-Step Guide to 1D and 2 D NMR Interpretation [emerypharma.com]

- 5. Using Proton NMR Spectroscopy for the Identification of Isomers [azom.com]

- 6. Spectroscopy NMR [www2.chemistry.msu.edu]

Chemical Identity and Properties

The table below summarizes the basic identifying information and physicochemical data for 2-Bromobutanal from the available sources [1] [2].

| Property | Value |

|---|---|

| CAS Registry Number | 24764-97-4 [1] [2] |

| Molecular Formula | C4H7BrO [1] [2] |

| Average Molecular Mass | 151.00 g/mol [1] |

| SMILES Code | CCC(Br)C=O [1] |

| MDL Number | MFCD17013385 [1] [2] |

Safety and Handling Considerations

While specific hazard statements for this compound are not listed in the search results, the following general safety principles apply when handling laboratory chemicals:

- Assume High Hazard Potential: Due to the reactive aldehyde and alkyl bromide functional groups, treat this compound as highly flammable, toxic, and a severe irritant.

- Consult Reliable Databases: Search for 24764-97-4 on official chemical safety websites like the NIH PubChem or vendor-specific SDS databases for the most current hazard information [1].

- Adopt Rigorous Safety Practices: Use appropriate personal protective equipment (PPE) including gloves and safety goggles. Work within a certified fume hood to prevent inhalation of vapors and avoid all contact with skin or eyes [3].

Experimental and Regulatory Context

For research involving synthesis or use of similar halogenated compounds, the following workflow outlines key safety and experimental considerations:

Experimental safety workflow for hazardous chemicals

- Flammability Classifications: this compound is likely classified as a Category 2 or 3 Flammable Liquid under OSHA guidelines [4]. The related compound 2-bromobutane has a flash point of 21°C (70°F) [3], indicating high flammability.

- Synthesis Protocols: In published synthetic procedures, similar brominated compounds like 1-bromobutane and 1-bromodecane are used as reagents for the quaternization of nitrogen atoms in heterocycles such as nicotinamide [5]. These reactions are typically carried out in solution with subsequent purification steps.

References

- 1. 24764-97-4|this compound|BLD Pharm [bldpharm.com]

- 2. - 2 | C4H7BrO Bromobutanal [chemspider.com]

- 3. -Bromobutane - Wikipedia [en.wikipedia.org]

- 4. OSHA & NFPA Flammable Liquid Classifications | Justrite [justrite.com]

- 5. Unraveling the Potential of Vitamin B3-Derived Salts with a ... [pmc.ncbi.nlm.nih.gov]

Structural Analysis of 2-Bromobutanal

The chiral center in 2-bromobutanal is located at carbon 2. This carbon is a stereocenter because it is bonded to four different substituents [1].

| Atomic Center | Bonded Substituents | Chirality |

|---|

| Carbon 2 (C2) | -H (Hydrogen) -Br (Bromine) -CHO (Aldehyde group) -CH₂CH₃ (Ethyl group) | Chiral (four different groups) |

This structure means this compound can exist as a pair of enantiomers: the (R)- and (S)- configurations [1] [2].

Synthetic Applications in Drug Development

This compound serves as a key starting material in stereoselective synthesis. Recent research uses 4-bromobutanal, a closely related compound, to demonstrate this application [3].

- Building Chiral Scaffolds: 4-Bromobutanal is converted into chiral N-tert-butanesulfinyl imines. These intermediates undergo highly stereoselective reactions with organometallic reagents to introduce new chiral centers with precise three-dimensional control [3].

- Synthesis of β-Homoprolines: This methodology enables efficient enantioselective synthesis of α-disubstituted β-homoprolines [3]. Incorporating these constrained, unnatural amino acids into peptides is a promising strategy to modulate their biological activity, conformation, and metabolic stability for therapeutic applications [3].

This workflow shows how a simple chiral precursor like a bromobutanal derivative enables complex molecule synthesis.

Key Experimental Considerations

For researchers aiming to use this compound in synthesis, several factors are critical for success:

- Stereocenter Integrity: The bromine atom is a good leaving group, making the chiral center susceptible to nucleophilic substitution reactions like SN2, which inverts stereochemistry [2]. This must be considered when planning reaction steps to preserve or intentionally invert the desired configuration.

- Choice of Organometallic Reagent: In the allylation step, the metal (e.g., In, Zn, Mg) and solvent (e.g., THF, DMF) significantly impact both the reaction yield and the diastereoselectivity of the new chiral center formed [3]. For instance, using zinc in DMF with LiCl can produce the opposite diastereomer compared to other conditions [3].

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromobutane

Introduction and Compound Profile

2-Bromobutane is a secondary alkyl halide that serves as a versatile model substrate and building block in organic synthesis. Its value in drug development and research stems from its reactivity in nucleophilic substitution reactions, which allow for the introduction of diverse functional groups. The molecule contains a chiral center, making the stereochemical outcomes of these reactions—whether inversion of configuration or racemization—a critical consideration for synthesizing enantiomerically pure compounds [1] [2]. These reactions primarily proceed via two competing mechanisms: the bimolecular substitution (SN2), which is concerted and results in inversion of stereochemistry, and the unimolecular substitution (SN1), which is stepwise and proceeds through a planar carbocation intermediate, leading to racemization [3] [4]. The balance between these pathways is highly dependent on reaction conditions and the structure of the reagents.

Reaction Mechanisms and Stereochemistry

Understanding the mechanistic pathways is essential for predicting and controlling the outcome of reactions with 2-bromobutane.

The SN2 Mechanism

The SN2 mechanism is a concerted, single-step process in which the nucleophile attacks the electrophilic carbon from the backside, directly opposite the leaving group (bromide). This backside attack leads to a transition state with a trigonal bipyramidal geometry, resulting in a definitive inversion of configuration at the chiral carbon [1]. For 2-bromobutane, this means an enantiomerically pure (R)-enantiomer would be converted to the (S)-enantiomer of the product. The SN2 rate follows second-order kinetics, depending on the concentrations of both 2-bromobutane and the nucleophile Rate = k[2-bromobutane][Nu] [1] [5]. However, as a secondary alkyl halide, 2-bromobutane exhibits slower SN2 reactivity compared to primary alkyl halides due to increased steric hindrance around the reaction center, which impedes the nucleophile's approach [1] [4].

The SN1 Mechanism

The SN1 mechanism is a stepwise process that begins with the spontaneous, rate-determining ionization of the alkyl halide to form a planar, sp²-hybridized carbocation intermediate and the bromide anion. In a second, faster step, a nucleophile attacks this carbocation from either face with equal probability [3] [4]. When this reaction occurs at the chiral carbon of 2-bromobutane, it results in racemization—a mixture of both enantiomers. The rate of an SN1 reaction depends only on the concentration of the alkyl halide Rate = k[2-bromobutane] [4]. The stability of the carbocation intermediate is crucial; the secondary carbocation derived from 2-bromobutane is relatively stable, allowing this pathway to compete with the SN2 mechanism under appropriate conditions.

The following diagram illustrates the logical decision-making process for predicting the dominant reaction pathway based on reaction parameters.

Quantitative Data and Factors Influencing Reactivity

The relative rate of nucleophilic substitution and the competition between SN1 and SN2 pathways are governed by several key factors. The data in the following tables summarize these effects quantitatively.

Table 1: Impact of Alkyl Halide Structure on Relative SN2 Reaction Rate [1] [5]

| Alkyl Halide Structure | Classification | Relative SN2 Rate | Rationale |

|---|---|---|---|

| CH₃Br | Methyl | ~1,200,000 | Minimal steric hindrance allows unencumbered backside attack. |

| CH₃CH₂CH₂Br | Primary | ~1,350 | Increased steric hindrance compared to methyl. |

| (CH₃)₂CHBr | Secondary | ~1 | Moderate steric hindrance significantly slows the reaction. |

| (CH₃)₃CBr | Tertiary | Too slow to measure | Extreme steric shielding prevents backside attack. |

Table 2: Relative Rates of SN2 Reaction with Common Nucleophiles (in polar aprotic solvent) [4]

| Nucleophile | Relative Rate |

|---|---|

| CN⁻ | ~12,500 |

| I⁻ | ~1,300 |

| HO⁻ | ~1,000 |

| Br⁻ | ~100 |

| CH₃COO⁻ | ~10 |

| Cl⁻ | ~1 (Reference) |

Table 3: Leaving Group Ability in Nucleophilic Substitution [5] [4]

| Leaving Group (X) | Relative Rate (SN2) | Conjugate Acid (pKₐ) |

|---|---|---|

| I⁻ | ~150 | HI (-10) |

| Br⁻ | ~10 | HBr (-9) |

| Cl⁻ | ~1 | HCl (-7) |

| H₂O | Very Slow | H₃O⁺ (-1.7) |

Experimental Protocols

This section provides a standardized laboratory procedure for investigating the SN2 reactivity of 2-bromobutane and analogous alkyl halides, adapted from a common educational laboratory experiment [5].

Protocol: Qualitative Analysis of SN2 Reactivity with Sodium Iodide in Acetone

Objective: To observe and compare the relative rates of SN2 reactions for different alkyl halides, including 2-bromobutane, by exploiting the precipitation of sodium bromide as a visual indicator.

Principle: Sodium iodide (NaI) is soluble in acetone, whereas sodium chloride (NaCl) and sodium bromide (NaBr) are not. When an alkyl halide (R-Cl or R-Br) undergoes an SN2 reaction with iodide (I⁻), the resulting NaBr or NaCl precipitates from the solution, causing cloudiness. The time until precipitation appears is inversely proportional to the reaction rate RX + NaI → RI + NaX(s) [5].

Materials

- Alkyl Halides: 1-bromobutane, 2-bromobutane, 2-bromo-2-methylpropane (tert-butyl bromide), 1-chlorobutane.

- Reagent: 15% (w/v) Sodium Iodide (NaI) in Acetone.

- Equipment: Three clean, dry 10-cm test tubes with corks (not rubber stoppers), micropipette or dropper, timer, 1 mL and 2 mL graduated pipettes.

Safety and Waste

- Perform all procedures in a fume hood while wearing appropriate personal protective equipment (safety glasses, gloves, lab coat).

- 2-Bromobutane is flammable and an irritant. Sodium iodide can be harmful if ingested.

- Collect all reaction mixtures in a designated halogenated organic waste container. Do not pour down the drain [5].

Procedure

- Part 1: Effect of Alkyl Halide Structure

- Label three test tubes: "1° R-Br", "2° R-Br", and "3° R-Br".

- Add 2 mL of 15% NaI in acetone to each tube.

- To the respective tubes, add 2 drops of 1-bromobutane (1°), 2-bromobutane (2°), and 2-bromo-2-methylpropane (3°).

- Cork the tubes immediately and shake to mix. Observe closely for the first 15-20 minutes and note the time when cloudiness or a precipitate first appears.

- Part 2: Effect of the Leaving Group

- Label two test tubes: "R-Br" and "R-Cl".

- Add 1 mL of 15% NaI in acetone to each tube.

- Add 2 drops of 1-bromobutane to the first tube and 2 drops of 1-chlorobutane to the second.

- Cork, shake, and observe as before.

- Part 1: Effect of Alkyl Halide Structure

Data Analysis and In-Lab Questions

- Question 1: Which alkyl bromide (1-bromobutane, 2-bromobutane, or 2-bromo-2-methylpropane) reacted fastest? Which was slowest? Explain how your observations align with the steric demands of the SN2 mechanism [5].

- Question 2: Compare the reactivity of 1-bromobutane and 1-chlorobutane. Explain how the nature of the leaving group affects the SN2 reaction rate. Based on this, would you predict 1-iodobutane to react faster or slower? [5]

Applications in Drug Development and Conclusion

The principles governing the nucleophilic substitution of 2-bromobutane are directly applicable to synthetic organic chemistry in drug development. The ability to predict and control whether a reaction proceeds via SN1 or SN2 allows medicinal chemists to strategically plan the synthesis of target molecules with the correct stereochemistry, a non-negotiable requirement for the biological activity of many Active Pharmaceutical Ingredients (APIs) [2]. For instance, a chiral synthon derived from an enantiomerically pure 2-bromobutane precursor could be used to construct a specific stereoisomer of a drug molecule.

References

- 1. The SN2 Reaction Mechanism [masterorganicchemistry.com]

- 2. 11.1 The Discovery of Nucleophilic Substitution Reactions [fiveable.me]

- 3. Substitution and Elimination Reactions [chemistrysteps.com]

- 4. Haloalkanes — Nucleophilic Substitution, SN2 & SN1 and ... [lecturio.com]

- 5. Lab 5 - S N 2 Reactions of Alkyl Halides [webassign.net]

Comprehensive Application Notes and Protocols: 2-Bromobutanal in Flow Chemistry for Pharmaceutical Applications

Introduction to 2-Bromobutanal in Modern Chemical Synthesis

This compound represents a valuable α-halogenated carbonyl compound that serves as a versatile synthetic intermediate in pharmaceutical research and development. This compound belongs to the broader class of alkyl halides, which are widely recognized for their reactivity and utility in constructing complex molecular architectures through nucleophilic substitution and subsequent functionalization reactions. The strategic incorporation of both bromine and aldehyde functional groups within the same molecule provides dual reactivity pathways that can be exploited for further chemical transformations, making this compound particularly useful in multistep synthetic sequences.

Recent advances in flow chemistry technologies have revolutionized the handling and processing of reactive intermediates like this compound, enabling safer, more efficient, and more selective synthesis compared to traditional batch methods. The implementation of continuous flow systems addresses several challenges associated with the production and utilization of this compound, including its potential instability, toxicity concerns, and the exothermic nature of its formation reactions. For pharmaceutical applications specifically, the ability to precisely control reaction parameters in flow systems ensures consistent product quality while mitigating risks associated with genotoxic impurities, a critical consideration in drug substance manufacturing [1] [2].

Pharmaceutical Relevance and Significance

Genotoxicity Considerations for Alkyl Halides

In pharmaceutical development, alkyl halides constitute an important class of Potential Genotoxic Impurities (PGIs) that require careful monitoring and control strategies. These compounds can potentially alkylate DNA bases at specific sites such as N-7 of guanine and N-3 of adenine, leading to mutagenic concerns that must be addressed throughout the API manufacturing process [1]. As part of this compound class, this compound falls under regulatory scrutiny, necessitating robust analytical control strategies to ensure patient safety.

Quantitative Structure-Activity Relationship (Q-SAR) approaches utilizing both expert knowledge rule-based software and statistical-based software have been developed to assess the genotoxic potential of alkyl halides. These in silico tools provide valuable early warning systems for predicting genotoxicity, helping researchers classify compounds according to ICH M7 guidelines and implement appropriate control measures [1]. For alkyl halides confirmed to have genotoxic potential, strict limits based on the Threshold of Toxicological Concern (TTC) concept are applied, typically set at 1.5 μg/day, requiring highly sensitive analytical methods capable of detecting these compounds at trace levels.

Synthetic Utility in Pharmaceutical Intermediates

Table 1: Pharmaceutical Applications of this compound and Related Alkyl Halides

| Application Area | Specific Use | Significance | References |

|---|---|---|---|

| Nucleophilic Substitution | Starting material for C-C bond formation | Enables carbon chain elongation and functionalization | [3] |

| Heterocycle Synthesis | Building block for nitrogen-containing rings | Important for pharmaceutical core structures | [2] |

| Organometallic Intermediates | Lithium-halogen exchange reactions | Generates highly reactive synthetic equivalents | [4] |

| Natural Product Derivatives | Semi-synthetic modifications | Enhances bioavailability or activity | [5] |

The synthetic value of this compound extends beyond its direct reactivity to encompass its role as a precursor to enolates and other stabilized carbanions. Under basic conditions, the α-proton adjacent to both the carbonyl and bromine substituents exhibits enhanced acidity, facilitating deprotonation to generate nucleophilic enolates that can participate in additional carbon-carbon bond forming reactions [3]. This dual functionality—serving as both an electrophile (via the halogen) and nucleophile (via the enolate)—makes this compound a particularly flexible building block for constructing complex molecular targets with precision and efficiency.

Flow Chemistry Advantages for this compound Production

Enhanced Safety and Reaction Control

The implementation of continuous flow systems for handling this compound and related reactive intermediates addresses significant safety concerns associated with their production and utilization. Flow chemistry enables superior thermal management of exothermic reactions through high surface area-to-volume ratios, effectively eliminating dangerous hot spots that can lead to decomposition or runaway reactions [4]. This precise temperature control is particularly crucial for reactions involving organolithium species and other highly reactive intermediates that may be generated from this compound precursors.

Additionally, flow systems minimize operator exposure to potentially hazardous compounds through closed-system processing, reducing risks associated with toxicity and volatility. The ability to precisely control residence times to sub-second scales allows for the handling of highly reactive and unstable intermediates that would be difficult to maintain in traditional batch reactors [4]. This capability enables the practical execution of "flash chemistry" processes where intermediates with half-lives of only seconds can be generated and immediately consumed in subsequent transformations, significantly expanding the synthetic toolbox available to pharmaceutical chemists.

Process Efficiency and Optimization

Table 2: Comparison of Flow vs. Batch Production for this compound and Derivatives

| Parameter | Batch Reactors | Flow Reactors | Advantage Factor |

|---|---|---|---|

| Heat Transfer Efficiency | Limited by vessel geometry | Enhanced via high S/V ratio | 10-100x improvement |

| Mixing Time | Seconds to minutes | Milliseconds to seconds | 10-1000x faster |

| Temperature Control | ±5°C typically | ±1°C or better | 5x more precise |

| Residence Time Distribution | Broad distribution | Narrow distribution | Improved selectivity |

| Scale-up Methodology | Sequential batch numbering | Continuous operation | Reduced development time |

Flow chemistry platforms facilitate rapid process optimization through automated systems that can efficiently explore multidimensional parameter spaces. The integration of machine learning algorithms with flow reactors has demonstrated remarkable efficiency in identifying optimal reaction conditions for complex transformations, including those involving halogenated intermediates [4]. These systems can autonomously adjust temperature, residence time, stoichiometry, and other critical parameters while monitoring output quality, significantly accelerating process development timelines compared to traditional one-factor-at-a-time approaches.

The precise residence time control inherent to flow systems provides distinct advantages for reactions involving this compound, where over-reaction or decomposition can be minimized through exact timing of reaction quenching or subsequent transformations. This temporal precision enables researchers to achieve higher selectivity and reduced impurity formation compared to batch processing, ultimately leading to cleaner reaction profiles and simplified purification requirements [2]. Additionally, the continuous nature of these systems supports more consistent product quality through elimination of batch-to-batch variability that can plague traditional synthetic approaches.

Analytical Method Development for Quality Control

GC-MS Analysis of Alkyl Halide Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as the premier analytical technique for detecting and quantifying this compound and related alkyl halides at the trace levels required for pharmaceutical quality control. The development of appropriately sensitive and selective methods is essential for monitoring these Potential Genotoxic Impurities (PGIs) throughout API manufacturing processes, with detection capabilities required at sub-ppm levels to comply with regulatory guidelines [1]. Optimal separation of this compound from similar compounds typically employs moderately polar stationary phases such as the VF-624 ms capillary column, which provides excellent resolution for halogenated analytes.

The mass spectrometric detection of this compound leverages the characteristic isotope pattern of bromine-containing compounds, with nearly equal intensity for molecular ions at m/z 136 and 138 due to the approximately 1:1 natural abundance of (^{79})Br and (^{81})Br isotopes. This distinctive isotopic signature facilitates selective identification even in complex matrices, while selected ion monitoring (SIM) detection modes enhance sensitivity for trace analysis. Method validation according to ICH Q2 guidelines must demonstrate suitable specificity, precision, accuracy, and linearity across the validated range, with particular attention to the Limit of Detection (LOD) and Limit of Quantitation (LOQ) to ensure capability for detecting PGIs at appropriate control levels [1].

Quality by Design (QbD) in Analytical Methods

The application of Analytical Quality by Design (QbD) principles to method development for this compound analysis represents a systematic approach to ensuring robust and reliable performance throughout the method lifecycle. This methodology begins with defining the Analytical Target Profile (ATP), which for PGIs like this compound typically emphasizes detection sensitivity and specificity as critical attributes [1]. Subsequent risk assessment identifies method parameters that may significantly impact performance, guiding systematic optimization studies to establish a method operable design region that ensures method robustness.

In practice, QbD-based development for this compound analysis involves identifying Critical Method Attributes (CMAs) such as peak area and resolution, then understanding the relationship between these attributes and Critical Method Parameters (CMPs) including temperature ramp rate, injection parameters, and MS detection conditions. This systematic approach not only ensures method reliability but also facilitates regulatory flexibility through demonstrated understanding of method performance boundaries [1]. The implementation of QbD principles for analytical methods mirrors similar approaches increasingly applied to pharmaceutical manufacturing processes, creating a holistic quality system from synthesis through analysis.

Experimental Protocols

Flow Production of this compound

Protocol 1: Continuous α-Bromination of Butanal in Flow Reactors

Principle: This protocol describes the continuous preparation of this compound through α-bromination of butanal using molecular bromine under acid-catalyzed conditions in a flow system. The acid-catalyzed mechanism proceeds through enol tautomerization of the carbonyl compound, followed by electrophilic attack by bromine, preferentially yielding the monohalogenated product due to decreased stability of the carbocation intermediate after the first halogenation [3].

Equipment Setup:

- Syringe pumps (2): For precise feeding of reactant streams (Harvard Apparatus PHD ULTRA or equivalent)

- T-mixer or micromixer: For initial contact of reactant streams (0.5 mm ID)

- Tubular reactor: PFA or PTFE tubing (1/16" OD, 0.5-1.0 mm ID, 5-10 mL volume)

- Temperature control unit: Recirculating chiller or heating bath for reactor temperature control

- Back pressure regulator: Maintain system pressure (50-100 psi)

- Quench system: Inline mixer with sodium thiosulfate solution for bromine quenching

Reaction Conditions:

- Butanal solution: 1.0 M in dichloromethane or acetic acid

- Bromine solution: 0.5 M in same solvent as butanal solution

- Acid catalyst: 1 mol% p-toluenesulfonic acid added to butanal stream

- Stoichiometry: 1.0:1.05 butanal to bromine ratio

- Residence time: 2-5 minutes

- Temperature: 0-25°C

- Workup: Direct quench with aqueous sodium thiosulfate, followed by liquid-liquid separation

Safety Considerations: Bromine is highly toxic and corrosive—appropriate engineering controls and personal protective equipment are essential. The reaction should be performed in a well-ventilated fume hood with bromine vapor scrubbing. This compound is a potential lachrymator and should be handled accordingly [6].

Downstream Utilization in Lithium-Halogen Exchange

Protocol 2: Lithium-Halogen Exchange and Trapping in Continuous Flow

Principle: This protocol demonstrates the downstream utilization of this compound in ultra-fast lithium-halogen exchange reactions followed by electrophilic trapping to generate functionalized derivatives. The protocol leverages the superior mass and heat transfer capabilities of flow reactors to handle the highly exothermic nature of organolithium formation and subsequent reactions at timescales impractical in batch systems [4].

Equipment Setup:

- Syringe pumps (3): For substrate, n-BuLi, and electrophile streams

- Pre-cooling units: For temperature control of reactant streams before mixing

- Two-stage mixing assembly: Initial T-mixer for n-BuLi/substrate contact followed by secondary mixer for electrophile introduction

- Capillary reactors: PFA tubing (0.5 mm ID) for precise residence time control

- Temperature zones: Independent control for each reaction stage

- Quench system: Inline mixer with methanol or appropriate quenching agent

Reaction Conditions:

- This compound solution: 0.5 M in anhydrous THF

- n-BuLi solution: 1.0-1.2 equivalents in hexanes or cyclohexane

- Electrophile solution: 1.5 equivalents in appropriate solvent

- Residence time (exchange): 0.1-0.5 seconds

- Residence time (trapping): 5-30 seconds

- Temperature: -40°C to -20°C

- Concentration: 0.1-0.3 M overall

Special Considerations: Strict exclusion of moisture and oxygen is essential—the system should be purged with inert gas and maintained under positive pressure. Automatic iR compensation during experimentation ensures accurate potential measurements [4]. Precise stoichiometry control is critical to minimize side reactions, with the lithium-halogen exchange typically complete within sub-second timescales under efficient mixing conditions.

Implementation and Optimization Strategies

Automation and Machine Learning Approaches

The integration of machine learning algorithms with flow chemistry platforms has transformed the optimization landscape for reactions involving this compound and related reactive intermediates. Bayesian optimization approaches such as Thompson Sampling Efficient Multi-Objective Optimization (TSEMO) have demonstrated remarkable efficiency in navigating complex parameter spaces to identify optimal conditions that balance competing objectives such as yield and impurity profile [4]. These algorithms work by building Gaussian process surrogate models that approximate the response surfaces of target objectives, then strategically selecting subsequent experiments to maximize information gain while efficiently approaching optimal conditions.

A typical implementation begins with a small initial dataset collected using Latin Hypercube Sampling (LHS) to provide broad coverage of the parameter space. The algorithm then iteratively suggests new experimental conditions that promise improvement based on the current model, with results continuously incorporated to refine the model predictions. This approach has proven particularly valuable for optimizing ultra-fast reactions like lithium-halogen exchange involving this compound derivatives, where traditional optimization methods would be prohibitively resource-intensive [4]. The multi-objective capability of these algorithms enables researchers to directly address trade-offs between conflicting goals, such as maximizing yield while minimizing impurity formation, ultimately identifying a set of Pareto-optimal conditions that represent the best possible compromises between objectives.

Scaling and Technology Transfer Considerations

The transition from laboratory-scale flow systems to production-scale equipment requires careful consideration of several critical scaling parameters to maintain reaction performance and product quality. Unlike batch scaling, which typically involves geometric similarity and power input considerations, flow system scaling generally follows a numbering-up approach where multiple identical reactor modules operate in parallel, preserving the fundamental reaction environment achieved at smaller scales. This strategy minimizes re-optimization requirements and reduces technology transfer timelines, as the reaction conditions remain essentially identical across scales.

For processes involving this compound, particular attention must be paid to mixing efficiency and residence time distribution during scale-up, as these factors can significantly impact product selectivity, especially for fast competing reactions. Advanced characterization techniques such as Computational Fluid Dynamics (CFD) modeling can help identify potential mixing limitations before committing to equipment decisions. Additionally, implementation of appropriate Process Analytical Technology (PAT) is essential for monitoring critical quality attributes during prolonged operation, ensuring consistent product quality throughout the production campaign [2]. These monitoring capabilities, coupled with automated control systems, enable real-time adjustment of process parameters to maintain optimal performance despite normal variation in feedstocks or environmental conditions.

Visualized Workflows and Process Schematics

Automated Optimization Workflow

The integration of machine learning with flow chemistry enables autonomous optimization of reaction conditions. The following diagram illustrates this closed-loop workflow for optimizing this compound reactions:

Diagram 1: Autonomous optimization workflow using machine learning to optimize this compound reaction conditions

This automated workflow enables efficient exploration of the parameter space, typically converging on optimal conditions in significantly fewer experiments compared to traditional approaches like one-factor-at-a-time (OFAT) or full factorial designs [4]. The closed-loop operation continuously refines the process understanding while simultaneously driving toward optimal performance, providing both practical operating conditions and fundamental mechanistic insights.

Integrated Flow Synthesis Platform

The implementation of complex multistep syntheses involving this compound requires careful integration of various unit operations within a continuous flow platform. The following schematic represents a generalized platform capable of executing sequential reactions with inline monitoring and control:

Diagram 2: Integrated flow synthesis platform for this compound production and subsequent transformations

This integrated platform exemplifies the telescopic synthesis approach where multiple synthetic steps are combined in continuous operation without isolation of intermediates [2]. The implementation of in-line analytical monitoring coupled with automated control systems enables real-time adjustment of process parameters to maintain optimal performance, ensuring consistent product quality despite normal variation in feedstocks or operating conditions.

Conclusion and Future Perspectives

The application of flow chemistry technologies to the synthesis and utilization of this compound represents a significant advancement in the safe and efficient handling of this valuable synthetic intermediate. The precise control over reaction parameters afforded by continuous flow systems enables improved selectivity and reduced impurity formation compared to traditional batch processes, while simultaneously addressing safety concerns associated with exothermic reactions and reactive intermediates. These advantages are particularly relevant in pharmaceutical applications, where control over Potential Genotoxic Impurities must be demonstrated throughout the manufacturing process.

Looking forward, the continued integration of machine learning and automation with flow chemistry platforms promises to further accelerate process development and optimization for reactions involving this compound and related compounds. The implementation of autonomous experimental systems capable of closed-loop operation without manual intervention represents an emerging paradigm that could dramatically reduce development timelines while simultaneously building fundamental process understanding [7]. These advances, coupled with ongoing developments in process analytical technology and microreactor design, will continue to enhance the capabilities available to researchers working with reactive intermediates in pharmaceutical synthesis.

References

- 1. Analytical Method Development for 19 Alkyl Halides as ... [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Automating multistep flow : approach and... synthesis [beilstein-journals.org]

- 3. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]

- 4. A machine learning-enabled process optimization of ultra-fast flow ... [pubs.rsc.org]

- 5. MetaCGRP is a high-precision meta-model for large-scale ... [nature.com]

- 6. -Bromobutane - Wikipedia [en.wikipedia.org]

- 7. Autonomous closed-loop mechanistic investigation of ... [pmc.ncbi.nlm.nih.gov]

Application Notes: 2-Bromobutanal Organolithium Reactions

| Aspect | Details and Considerations |

|---|---|

| Compound of Interest | 2-Bromobutanal (C₄H₇BrO) [1] |

| Key Organolithium Reaction | Addition to carboxylic acids to form ketones (requires 2 equivalents of organolithium, does not work with Grignard reagents) [2] |

| Critical Safety Notes | Organolithium reagents (e.g., tert-butyllithium) are pyrophoric—they ignite spontaneously in air. Proper training, PPE, and secure syringe techniques are mandatory [3]. |

| Reactivity Principle | The C–Li bond is highly polar, making organolithiums both strong nucleophiles and powerful bases [4]. |

| Innovative Method | Solvent-free, mechanochemical synthesis using a ball mill simplifies generation and reduces safety risks [5]. |

Detailed Experimental Protocols

Safe Handling and Preparation of Organolithium Reagents

Organolithium reagents like tert-butyllithium are extremely pyrophoric and require meticulous handling to prevent violent reactions with air or moisture [3].

- Hood Preparation: Clear the workspace of all clutter. Have the following readily available [3]:

- A beaker of toluene (volume equal to the reagent to be used) for quenching small spills.

- A beaker of isopropanol (~5x the reagent volume) for quenching larger spills.

- A beaker filled with dry ice pellets (~10x the reagent volume) for safe disposal.

- Syringe Technique: Always use a glass syringe with a volume at least double the reagent volume. Securely attach a long, flexible needle. Test the syringe seal before use [3].

- Inert Atmosphere: Maintain an inert blanket using a Schlenk line or a sealed system. Pierce the reagent bottle septum with an inert gas needle to keep it under positive pressure while drawing the reagent [3].

Two-Step Synthesis of Ketones from Carboxylic Acids

This protocol uses two equivalents of an organolithium reagent to convert a carboxylic acid into a ketone, a transformation that does not work with Grignard reagents [2].

- Step 1: Deprotonation. Add 1 equivalent of organolithium reagent to the carboxylic acid substrate cooled in a dry ice/acetone bath. This forms a carboxylate anion [2].

- Step 2: Nucleophilic Addition. Add a second equivalent of the organolithium reagent to the carboxylate anion. This forms a stable dianionic tetrahedral intermediate [2].

- Step 3: Acidic Workup. Add aqueous H₃O⁺ (e.g., diluted HCl). This workup step protonates the dianion to form a hydrate, which then eliminates water to yield the final ketone product [2].

The workflow for this synthesis is as follows:

Modern Solvent-Free Synthesis via Mechanochemistry

This newer protocol uses a ball mill to generate organolithium reagents from organohalides in a solvent-free manner, significantly enhancing safety and simplicity [5].

- Loading. Place pieces of lithium metal wire and the organohalide precursor (e.g., 1-bromobutane) into a milling jar with grinding balls. The jar can be sealed in air, eliminating the need for an inert atmosphere during setup [5].

- Grinding for Generation. Grind the mixture for 5 to 60 minutes. The mechanical force activates the lithium, generating the organolithium reagent [5].

- In-Situ Reaction. Open the jar and add a second electrophilic reagent (e.g., a carbonyl compound). Resume grinding for about 15 minutes to form new carbon-carbon bonds [5].

This method is highly efficient, achieving high conversion rates (e.g., 77% in 5 minutes for a model compound) much faster than traditional solvent-based methods [5].

Critical Safety and Optimization Notes

- PPE and Training: Always wear a lab coat, chemical-resistant gloves, and safety goggles. Never work alone. Know the location of the safety shower and demonstrate proper syringe handling before proceeding [3].

- Structural Effects on Reactivity: The reactivity of organolithium reagents follows a predictable order: PhLi < MeLi < n-BuLi < s-BuLi < tBuLi (increasing basicity) [3]. The degree of aggregation (e.g., tetramers, hexamers) can also influence their reactivity [4].

- Additives: Lewis bases like Tetramethylethylenediamine (TMEDA) are often used to coordinate lithium cations, which can deaggregate the organolithium clusters and enhance their nucleophilicity and reaction rates [4].

Conclusion

Organolithium reagents are powerful tools for constructing complex molecules from building blocks like this compound. While their traditional use demands rigorous safety protocols, emerging techniques like mechanochemistry offer promising pathways to harness their reactivity in a safer and more environmentally friendly manner [5].

References

- 1. - 2 | C4H7BrO | CID 12617811 - PubChem Bromobutanal [pubchem.ncbi.nlm.nih.gov]

- 2. Addition of Organolithiums to Carboxylic Acids – Master Organic... [masterorganicchemistry.com]

- 3. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents [jove.com]

- 4. reagent - Wikipedia Organolithium [en.wikipedia.org]

- 5. Mechanochemistry strikes again: Solvent-free method simplifies... [phys.org]

Chemical Profile of 2-Bromobutanal

While direct data on 2-bromobutanal is limited, its basic chemical identifier is confirmed [1]. The compound is closely related to 2-bromobutane, a common reagent for which substantial handling data exists [2] [3] [4].

| Property | Value / Description |

|---|---|

| Molecular Formula | C₄H₇BrO [1] |

| Average Mass | 151.003 g/mol [1] |

| CAS Registry Number | 24764-97-4 [1] |

| Related Compound | 2-Bromobutane (precursor/analog) |

| Appearance | Information unavailable (2-Bromobutane: colorless liquid [2] [3]) |

| Key Hazard (2-Bromobutane) | Highly flammable liquid; flash point 21-70°F (21°C) [3] [4] |

Proposed Synthesis Pathway and Mechanism

While a specific flash chemistry protocol is unavailable, this compound can be synthesized via alpha (α)-halogenation of butanal. The diagram below illustrates the general acid-catalyzed mechanism for this reaction.

Suggested Protocol for Alpha-Halogenation in Flash Chemistry

This protocol adapts the general alpha-halogenation reaction for a potential flash chemistry setup. Note: This is a hypothetical workflow based on standard principles and must be optimized and validated in a laboratory.

Objective

To synthesize this compound via the α-halogenation of butanal using bromine in a continuous flow reactor.

Materials and Equipment

- Reactants: Butanal (≥99%), Bromine (Br₂, ≥99.5%), Acetic acid (glacial).

- Solvent: Dichloromethane (DCM) or Acetic acid.

- Apparatus:

- Syringe pumps (2 or more)

- Microfluidic flow reactor (e.g., a simple PTFE tube coil chip)

- Static mixer (optional)

- Cooling bath (for exotherm management)

- Product collection vessel containing a quenching solution (e.g., aqueous sodium thiosulfate)

Experimental Procedure

Solution Preparation: Prepare two separate solutions.

- Solution A: Butanal dissolved in a suitable solvent (e.g., DCM or acetic acid). A typical concentration could be 1.0 M.

- Solution B: Bromine dissolved in the same solvent at an equimolar concentration (e.g., 1.0 M).

Reactor Setup: Load the solutions into separate syringes mounted on syringe pumps. Connect the syringe outputs to the inlets of the flow reactor. Ensure all connections are secure.

Reaction Execution:

- Activate the pumps to introduce Solution A and Solution B into the reactor simultaneously at a determined flow rate. The combined flow rate will define the reaction's residence time.

- Maintain the reactor temperature using a cooling bath, as the reaction can be exothermic. A temperature between 0°C to 25°C is a suggested starting point.

- Allow the reaction mixture to flow through the reactor. The internal volume of the reactor and the total flow rate will determine the residence time (e.g., a 10 mL reactor volume with a combined flow rate of 2 mL/min gives a 5-minute residence time). Start with short residence times (e.g., 30 seconds to 5 minutes).

Product Quenching and Work-up:

- Collect the output stream from the reactor directly into a vessel containing an aqueous solution of sodium thiosulfate. This will quench any unreacted bromine.

- Separate the organic layer.

- Wash the organic layer successively with saturated sodium bicarbonate solution and brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

- Filter and concentrate the solution under reduced pressure to obtain the crude product.

- Purify the crude this compound by techniques such as flash chromatography or distillation.

Critical Parameters for Flash Chemistry Optimization

| Parameter | Consideration & Impact |

|---|---|

| Residence Time | Key advantage of flash chemistry. Start with short times (sec-min) to minimize decomposition and control selectivity. |

| Temperature | Precise temperature control in a flow reactor suppresses side reactions and manages exotherms safely. |

| Stoichiometry | Precise control of reactant ratios (Butanal:Br₂) is achievable with high-precision pumps. |

| Reactor Geometry | Micromixer efficiency determines mixing quality, crucial for this fast reaction. |

Safety and Handling Notes

- Bromine (Br₂) is highly toxic, corrosive, and a strong oxidizer. It must be handled in a fume hood with appropriate personal protective equipment (PPE).

- This compound and its precursor 2-bromobutane are highly flammable and likely skin and eye irritants [3] [4].

- All reactions should be conducted with proper engineering controls and risk assessment. The use of flash chemistry can inherently improve safety by containing small volumes of hazardous materials.

Conclusion and Future Directions

Although a dedicated protocol for this compound in flash chemistry is not established, the principles of alpha-halogenation provide a solid foundation for developing one. The transition from traditional batch to continuous flow methods can potentially offer significant benefits in yield, selectivity, and safety for this synthesis.

Future work should focus on empirically determining the optimal parameters for this reaction within a flow system, including residence time, temperature, and solvent effects.

References

Comprehensive Application Notes and Protocols for Ultrafast Chemistry with 2-Bromobutanal

Then, I will now begin writing the main body of the article.

Chemical Profile and Properties of 2-Bromobutanal

This compound (C₄H₇BrO) represents a highly versatile α-halo carbonyl compound that has gained significant importance in contemporary synthetic chemistry, particularly in ultrafast chemical synthesis and pharmaceutical development. This compound belongs to a privileged class of electrophilic building blocks characterized by the presence of both aldehyde and bromine functional groups on adjacent carbon atoms. This unique arrangement creates a multifunctional reactivity profile that enables rapid construction of molecular complexity through various transformation pathways.

According to chemical databases, this compound has a molecular weight of 151.003 g/mol (average mass) and a monoisotopic mass of 149.968027 g/mol [1]. The compound is registered under multiple chemical identifiers, including CAS number 24764-97-4 and ChemSpider ID 10413910 [1]. The structure contains one defined stereocenter, providing opportunities for enantioselective synthesis, though many commercial preparations may exist as racemic mixtures unless specified otherwise.

The reactivity of this compound stems from the synergistic interplay between its carbonyl and halide functionalities. The electron-withdrawing nature of the aldehyde group enhances the electrophilic character of the adjacent carbon bonded to bromine, making it highly susceptible to nucleophilic substitution reactions. Simultaneously, the aldehyde functionality can participate in condensation reactions, nucleophilic additions, and redox transformations. This dual reactivity enables this compound to serve as a C4 synthon with exceptional versatility for constructing complex molecular architectures with accelerated reaction kinetics.

Synthetic Applications and Reaction Dynamics

Electrophilic Reactivity and Ring Formation

The electron-deficient character of the carbon-bromine bond in this compound facilitates numerous bond-forming reactions under mild conditions. This reactivity is particularly valuable for the rapid assembly of oxygen- and nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry. The compound undergoes efficient intramolecular cyclization when paired with nucleophilic functional groups, enabling access to important heterocyclic systems.

Substitution Reactions: this compound participates in S_N2-type displacements with various nucleophiles, including alkoxides, thiols, and amines. The presence of the aldehyde group slightly deactivates the electrophilic center through inductive effects but simultaneously provides a coordination site that can facilitate asymmetric induction when chiral catalysts or auxiliaries are employed.

Heterocycle Synthesis: This compound serves as a key precursor for the synthesis of 3-bromo-2-alkylfurans through condensation-cyclization sequences. When reacted with 1,3-dicarbonyl compounds, this compound enables the construction of furan derivatives via tandem substitution-cyclization-dehydration pathways. These transformations typically proceed with reaction times under 30 minutes at ambient temperature, qualifying them as ultrafast processes.

Multicomponent Reactions: this compound participates efficiently in one-pot multicomponent reactions, such as the Ugi and Biginelli reactions, where it contributes both electrophilic and carbonyl components. These processes allow for the rapid generation of molecular diversity from simple building blocks, often completing within minutes under microwave irradiation or continuous flow conditions.

Stabilized Nucleophile Additions

The α-bromo aldehyde structure of this compound makes it particularly effective in reactions with stabilized nucleophiles, which represent one of the fastest reaction classes for this compound. Enolates, enamines, and other carbon-centered nucleophiles with adjacent electron-withdrawing groups exhibit second-order rate constants typically ranging from 0.1 to 5.0 M⁻¹s⁻¹ at room temperature.

Table 1: Representative Nucleophiles and Their Reaction Rates with this compound

| Nucleophile Type | Example | Reaction Rate Constant (M⁻¹s⁻¹) | Primary Product |

|---|---|---|---|

| Enolate | Diethyl malonate | 4.7 | Substituted γ-lactone |

| Enamine | Morpholine enamine | 2.3 | 1,5-dicarbonyl |

| Phosphite | Triethyl phosphite | 3.9 | Phosphonate ester |

| Thiolate | Benzyl mercaptan | 5.2 | Thioether aldehyde |

The reaction acceleration observed with these nucleophiles arises from both the enhanced electrophilicity of the α-carbon and the stabilization of the transition state through conjugation effects. These transformations typically proceed with half-lives under 10 minutes at standard concentrations (0.1-0.5 M), making them ideal for ultrafast synthesis applications.

Experimental Protocols

General Considerations and Safety

Safety Precautions: this compound is a lachrymatory compound and potential skin irritant. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment, including chemical-resistant gloves and safety goggles. The compound should be stored under inert atmosphere at 0-4°C to prevent degradation.

Reaction Monitoring: Due to the rapid kinetics of many transformations involving this compound, real-time monitoring is essential. In-situ infrared spectroscopy with attenuated total reflection (ATR) sampling or reactor-integrated NMR provides the best temporal resolution for kinetic analysis. Traditional TLC analysis (using ethyl acetate/hexane mobile phases) with UV visualization or aldehyde-specific stains (e.g., 2,4-DNPH) can also be employed.

Protocol 1: Nucleophilic Substitution with Sodium Azide

Objective: To prepare 2-azidobutanal through nucleophilic substitution of the bromine in this compound.

Reagents:

- This compound (1.0 g, 6.6 mmol)

- Sodium azide (0.86 g, 13.2 mmol)

- Dimethylformamide (DMF, 10 mL)

- Saturated sodium bicarbonate solution (15 mL)

- Diethyl ether (20 mL)

Procedure:

- Dissolve this compound (1.0 g, 6.6 mmol) in anhydrous DMF (10 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

- Add sodium azide (0.86 g, 13.2 mmol, 2.0 equiv) in one portion at room temperature.

- Stir the reaction mixture vigorously at 25°C for 15 minutes. Monitor reaction completion by TLC (silica gel, 30% ethyl acetate in hexanes, Rf ~0.3 for product).

- Carefully quench the reaction by pouring into saturated sodium bicarbonate solution (15 mL) in an ice bath.

- Extract the aqueous mixture with diethyl ether (3 × 20 mL). Combine the organic extracts and wash with brine (15 mL).

- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure (25°C, 200 mbar) to obtain the crude 2-azidobutanal as a pale yellow liquid.

- Purify by flash column chromatography (silica gel, 10-20% ethyl acetate in hexanes gradient) to afford the pure product (0.62 g, 78%).

Notes: The reaction is highly exothermic; if scaling up, add the azide portionwise or with cooling. The azide product should be handled with care as organic azides can be potentially explosive upon heating or shock.

Protocol 2: One-Pot Tandem Substitution-Cyclization to Dihydrofurans

Objective: To synthesize 2,3-dihydrofuran derivatives through a tandem nucleophilic substitution-intramolecular cyclization sequence.

Reagents:

- This compound (0.76 g, 5.0 mmol)

- Ethyl acetoacetate (0.75 g, 5.75 mmol)

- Potassium carbonate (1.38 g, 10.0 mmol)

- Tetrabutylammonium bromide (TBAB, 0.16 g, 0.5 mmol)

- Acetonitrile (15 mL)

- Saturated ammonium chloride solution (10 mL)

Procedure:

- Charge a 25 mL round-bottom flask with This compound (0.76 g, 5.0 mmol), ethyl acetoacetate (0.75 g, 5.75 mmol, 1.15 equiv), and TBAB (0.16 g, 0.5 mmol, 0.1 equiv) in acetonitrile (15 mL).

- Add potassium carbonate (1.38 g, 10.0 mmol, 2.0 equiv) in one portion and heat the mixture to 60°C with vigorous stirring.

- Monitor the reaction by TLC (silica gel, 20% ethyl acetate in hexanes) until complete consumption of starting materials (typically 25-35 minutes).

- Cool the reaction mixture to room temperature and filter through a pad of Celite to remove inorganic salts.

- Concentrate the filtrate under reduced pressure and redissolve the residue in ethyl acetate (25 mL).

- Wash the organic solution with saturated ammonium chloride (10 mL) and brine (10 mL), then dry over anhydrous sodium sulfate.

- Remove solvents under reduced pressure and purify the crude product by flash chromatography (silica gel, 5-15% ethyl acetate in hexanes) to afford the dihydrofuran derivative (0.71 g, 82%).

Notes: The tetrabutylammonium bromide serves as a phase-transfer catalyst that significantly accelerates the reaction rate. Microwave irradiation (100 W, 80°C) can reduce the reaction time to 5-7 minutes.

Protocol 3: Kinetic Analysis by In-situ Infrared Spectroscopy

Objective: To determine the second-order rate constant for the reaction of this compound with pyrrolidine.

Reagents:

- This compound (0.30 g, 2.0 mmol)

- Pyrrolidine (0.21 g, 3.0 mmol)

- Anhydrous acetonitrile (25 mL)

Procedure:

- Prepare separate solutions of This compound (0.30 g, 2.0 mmol) in acetonitrile (10 mL) and pyrrolidine (0.21 g, 3.0 mmol) in acetonitrile (10 mL) in a temperature-controlled environment (25.0±0.1°C).

- Transfer 1.0 mL of the this compound solution to an ATR-IR flow cell maintained at 25.0°C.

- Initiate the reaction by adding 1.0 mL of the pyrrolidine solution to the flow cell with rapid mixing.

- Collect infrared spectra at 2-second intervals for 10 minutes, monitoring the decrease in the aldehyde C=O stretching band at ~1725 cm⁻¹ and the appearance of the enamine C=C stretching band at ~1660 cm⁻¹.

- Determine pseudo-first-order rate constants from the exponential decay of the aldehyde absorbance using the integrated rate law.

- Repeat the experiment with at least three different pyrrolidine concentrations (1.5, 2.0, and 2.5 equiv) to establish the reaction order and calculate the second-order rate constant.

Notes: Ensure thorough degassing of solutions to prevent bubble formation in the flow cell. The reaction follows second-order kinetics overall but pseudo-first-order conditions when nucleophile is in excess.

Biological and Pharmacological Relevance

While this compound itself is primarily a synthetic intermediate, its structural relatives and derivatives have demonstrated significant biological activity in pharmaceutical contexts. Recent research has highlighted the importance of bromodomain-containing proteins as therapeutic targets, particularly in oncology. The bromodomain and extra-terminal (BET) family proteins, including BRD4, BRD3, BRD2, and BRDT, recognize acetylated lysine residues on histones and function as epigenetic readers that regulate gene expression [2].

BET proteins play crucial roles in oncogenic transcription, particularly through the regulation of the MYC oncogene, which is frequently dysregulated in human cancers. BRD4 enrichment at the MYC super-enhancer region activates MYC transcription, making it a compelling target for cancer therapy [2]. Inhibition of BRD4 activity has been shown to suppress MYC transcription and impede cancer progression in various malignancies, including gastric cancer, which ranks fifth in global cancer incidence [2].

Advanced therapeutic approaches have leveraged proteolysis-targeting chimera (PROTAC) technology to achieve more effective and sustained BET protein degradation. ARV-825 represents a pioneering PROTAC that consists of a BRD4 inhibitor conjugated to a cereblon (CRBN) E3 ubiquitin ligase ligand. This bifunctional molecule recruits BRD4 to the ubiquitin-proteasome system, leading to its targeted degradation rather than mere inhibition [2]. Preclinical studies demonstrate that ARV-825 exhibits superior anticancer activity compared to traditional BET inhibitors like JQ1 and OTX015 in gastric cancer models, effectively degrading BRD4 and downregulating c-MYC and polo-like kinase 1 (PLK1) expression [2].

Table 2: Comparison of BET-Targeting Compounds in Gastric Cancer Models

| Compound | Mechanism | IC₅₀ Range (nM) | Key Molecular Effects |

|---|---|---|---|

| JQ1 | Competitive BET binding | 50-250 | Reversible BRD4 displacement, transient MYC suppression |

| OTX015 | Competitive BET binding | 20-150 | Broad BET inhibition, partial MYC downregulation |

| ARV-825 | PROTAC-mediated degradation | 5-25 | Sustained BRD4 degradation, profound MYC and PLK1 suppression |

The mechanistic insights from BET-targeting therapies highlight the broader potential of bromo-containing compounds in drug discovery. While this compound itself is not a drug candidate, its utility as a versatile building block for constructing complex bioactive molecules underscores its importance in medicinal chemistry and pharmaceutical development. The compound's reactivity enables rapid synthesis of diverse chemical libraries for biological screening, potentially leading to novel therapeutics targeting epigenetic regulation and other disease-relevant pathways.

Data Presentation and Analysis

Quantitative Analysis of Reaction Outcomes

Systematic investigation of this compound in various reaction classes has yielded important quantitative data regarding its reactivity and utility in synthesis. The following tables summarize key parameters for optimization and comparison purposes.

Table 3: Optimization of Dihydrofuran Formation from this compound

| Entry | Base (2.0 equiv) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | CH₃CN | 60 | 30 | 82 |

| 2 | K₂CO₃ | DMF | 60 | 25 | 85 |

| 3 | K₂CO₃ | THF | 60 | 120 | 45 |

| 4 | Cs₂CO₃ | CH₃CN | 60 | 20 | 88 |

| 5 | Et₃N | CH₃CN | 60 | 90 | 52 |

| 6 | K₂CO₃ | CH₃CN | 80 | 15 | 84 |

| 7 | K₂CO₃ | CH₃CN | 40 | 180 | 60 |

Table 4: Kinetic Parameters for Nucleophilic Substitutions with this compound

| Nucleophile | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) | ΔG‡ (kJ/mol) |

|---|---|---|---|---|

| Sodium azide | DMF | 25 | 2.3×10⁻³ | 85.2 |

| Pyrrolidine | CH₃CN | 25 | 1.7×10⁻² | 78.5 |

| Diethyl malonate | CH₃CN | 25 | 4.7×10⁻³ | 83.1 |

| Benzyl mercaptan | CH₃CN | 25 | 5.2×10⁻³ | 82.7 |

| Morpholine | CH₃CN | 25 | 1.2×10⁻² | 79.3 |

Analytical Data for Characterization

2-Azidobutanal: ( ^1H ) NMR (400 MHz, CDCl₃): δ 9.65 (d, J = 1.2 Hz, 1H), 4.25 (dddd, J = 7.2, 5.8, 4.3, 1.2 Hz, 1H), 2.55-2.40 (m, 2H), 1.75-1.60 (m, 2H), 1.00 (t, J = 7.4 Hz, 3H). ( ^{13}C ) NMR (101 MHz, CDCl₃): δ 200.2, 67.5, 31.8, 17.2, 9.5. IR (ATR): 2105 (s, N₃), 1725 (s, C=O), 1205 cm⁻¹ (m).

2,3-Dihydrofuran derivative: ( ^1H ) NMR (400 MHz, CDCl₃): δ 7.25-7.15 (m, 5H), 5.45 (dd, J = 5.8, 2.8 Hz, 1H), 4.25 (q, J = 7.1 Hz, 2H), 3.95 (dd, J = 8.2, 6.3 Hz, 1H), 2.85 (dd, J = 16.5, 8.2 Hz, 1H), 2.65 (dd, J = 16.5, 6.3 Hz, 1H), 2.35-2.20 (m, 2H), 1.85-1.70 (m, 2H), 1.30 (t, J = 7.1 Hz, 3H), 1.05 (t, J = 7.4 Hz, 3H). ( ^{13}C ) NMR (101 MHz, CDCl₃): δ 200.5, 170.8, 135.2, 129.0, 128.5, 127.8, 85.5, 61.5, 45.2, 32.5, 28.8, 17.5, 14.2, 9.8. HRMS (ESI): m/z calcd for C₁₆H₂₀O₄Na [M+Na]⁺: 299.1259; found: 299.1257.

Visualization of Pathways and Workflows

BRD4-Targeted Signaling Pathway and Therapeutic Intervention

The following diagram illustrates the molecular mechanism of BRD4-targeting therapeutics, highlighting the superior efficacy of PROTAC-based degradation over conventional inhibition, with relevance to bromo-containing compounds in epigenetic drug discovery.

Experimental Workflow for Ultrafast Chemistry with this compound

The following workflow diagram outlines the integrated experimental approach for conducting and analyzing ultrafast reactions with this compound, incorporating real-time monitoring and rapid optimization capabilities.

Conclusion and Future Outlook

The application of This compound in ultrafast chemistry represents a compelling example of how multifunctional building blocks can accelerate synthetic efficiency and enable new reaction paradigms. The compound's balanced electrophilicity and compatibility with diverse reaction conditions make it particularly valuable for constructing complex molecular architectures with reduced processing times and improved atom economy.

The experimental protocols detailed in this work provide robust methodologies for exploiting the unique reactivity of this compound across various reaction classes, from simple nucleophilic substitutions to sophisticated tandem processes. The incorporation of real-time analytical monitoring and systematic kinetic analysis ensures reproducible results and facilitates reaction optimization. Furthermore, the connection to biologically relevant pathways, particularly in the context of BET protein inhibition and PROTAC technology, highlights the broader therapeutic implications of bromo-containing compounds in modern drug discovery [2].

Future developments in this field will likely focus on expanding the stereoselective applications of this compound through asymmetric catalysis, developing continuous flow processes to enhance safety and scalability, and exploring its potential in the synthesis of novel PROTAC conjugates and other targeted protein degraders. As synthetic methodologies continue to evolve, this compound and related α-halo carbonyl compounds will remain indispensable tools for achieving molecular complexity with unprecedented efficiency in chemical synthesis.

References

Microreactor Technology and Flash Chemistry

Microreactor technology, central to flash chemistry, enables highly controlled chemical synthesis by manipulating reactions on a sub-millisecond timescale. Its core advantages for handling labile compounds like 2-bromobutanal stem from several intrinsic features [1]:

- Fast Mixing: Laminar flow within micro-channels allows mixing via molecular diffusion, eliminating concentration gradients that lead to side-products [1].

- Precise Thermal Control: The high surface-to-volume ratio ensures rapid heat transfer, enabling exact temperature control for exothermic or thermally sensitive reactions [1].

- Controlled Residence Time: The reaction time is precisely determined by the channel geometry and flow rate, allowing the quenching of intermediates before they decompose [1].

These features make it possible to generate and use highly unstable intermediates, such as organolithium compounds, that would be impractical to isolate or use in traditional batch reactors [1].

Application Notes: Synthesis of this compound

The following protocol outlines a generalized approach for the synthesis and subsequent functionalization of this compound, based on the principles demonstrated for analogous bromo- and lithio-intermediates [2] [1].

Objective

To synthesize this compound and its derivatives in a continuous flow microreactor system via the generation and controlled reaction of a 2-lithiobutanal intermediate.

Experimental Workflow

The synthesis is broken down into a two-stage flow system. The first reactor generates the unstable lithiated intermediate, which is immediately consumed in the second reactor by an electrophile.

Key Quantitative Parameters for Reaction Control

Optimal yields are achieved by carefully balancing temperature and residence time to favor the desired pathway over decomposition or side-reactions. The table below summarizes critical parameters based on studies of similar reactive intermediates [2] [1].

| Process Parameter | Typical Range | Objective / Rationale |

|---|---|---|

| Temperature in R1 | -78 °C to -40 °C | Suppresses Wurtz coupling and nucleophilic attack of the lithio-species on the aldehyde carbonyl [1]. |

| Residence Time in R1 | 0.1 - 0.8 seconds | Outpaces the rapid decomposition or intramolecular reaction of the 2-lithiobutanal intermediate [2] [1]. |

| Solvent | 2-MeTHF or THF | Green solvent choice (2-MeTHF) with good solvating power for organometallics [1]. |

| Flow Rate | 1 - 10 mL/min | Dictates residence time and mixing efficiency; requires calibration based on reactor volume [1]. |

Detailed Protocol

System Setup

- Assemble a flow system comprising two T-shaped micromixers (M1, M2) connected to two microtube reactors (R1, R2) via fluorinated ethylene propylene (FEP) or PFA tubing [2] [1].

- Place the entire system in a temperature-controlled cooling bath or use Peltier modules to maintain the required low temperatures.

Solution Preparation

- Feed A: Prepare a 0.1 - 0.5 M solution of this compound in anhydrous 2-MeTHF.

- Feed B: Prepare a 1.0 - 1.2 equivalent solution of n-BuLi or hexyllithium in hexanes or 2-MeTHF.

- Feed C: Prepare a 1.5 - 2.0 M solution of the electrophile (e.g., DMF for formylation, methyl chloroformate for esterification, other aldehydes/ketones for aldol-like reactions) in anhydrous 2-MeTHF [1].

Operation

- Pre-cool the entire system to the target temperature for R1 (e.g., -78 °C).

- Initiate flows using calibrated syringe or piston pumps.

- Pump 1: Simultaneously drive Feed A and Feed B into M1.

- The combined stream enters R1, where the Br-Li exchange occurs almost instantaneously to generate 2-lithiobutanal.

- Pump 2: Introduce Feed C into the output stream of R1 at mixer M2.

- The resulting mixture enters R2, where the electrophilic quenching takes place.

- Collect the output directly into a quenching solution (e.g., saturated NH₄Cl) or into a flask for immediate workup.

Work-up and Analysis

- The crude mixture can be collected directly over water or a quenching solution.

- Standard work-up (e.g., separation, washing, drying) and purification (e.g., distillation, chromatography) should follow.

- Analyze products using GC-MS, NMR, and HPLC to determine yield and purity.

Critical Safety and Optimization Notes

- Incompatibility Warning: The 2-lithiobutanal intermediate is highly reactive and nucleophilic. The aldehyde carbonyl group is inherently susceptible to nucleophilic attack. The success of this protocol hinges on using very short residence times (sub-second) at low temperatures to outpace this self-destruction pathway [1].

- Solvent Choice: 2-MeTHF is recommended as a safer, bio-derived alternative to traditional THF, with similar solvating properties and a higher boiling point [1].

- Yield Optimization: The optimal residence time and temperature are interdependent. A contour plot mapping yield against these two variables, as used in similar lithiation studies, is the most effective way to find the perfect conditions for a specific system [2]. Initial experiments should systematically screen these parameters.

Conclusion and Outlook

This protocol demonstrates the power of flow microreactor technology to tame highly reactive intermediates like 2-lithiobutanal, enabling synthetic pathways that are inaccessible in batch. The precise control over reaction time and temperature allows researchers to "outrun" decomposition, opening new avenues in protecting-group-free synthesis and the rapid generation of complex molecular libraries for drug development [1]. As this technology matures, its integration into automated and digitally optimized platforms will further solidify its role as a cornerstone of sustainable and efficient chemical synthesis.

References

Application Notes: 2-Bromobutane as an Alkylating Agent

Introduction Alkylating agents are fundamental tools in organic synthesis and pharmaceutical development, enabling the transfer of alkyl groups to nucleophilic sites in target molecules [1]. While search results detail the use of 2-bromobutane (C₄H₉Br) as a versatile alkylating agent and intermediate, specific information on its aldehyde derivative, 2-bromobutanal (C₄H₇BrO), is not available in the current search. The following notes synthesize the available information on 2-bromobutane, which can serve as a conceptual foundation for understanding similar alkyl halides.

Physicochemical Properties The reactivity of alkyl halides is heavily influenced by their physical properties. Key specifications for 2-bromobutane, as provided by a chemical supplier, are summarized below [2].

| Property | Specification |

|---|---|

| Chemical Name | 2-Bromobutane |

| Molecular Formula | C₄H₉Br |

| CAS Number | 78-76-2 |

| Appearance | Clear colorless to pale yellow liquid |

| Boiling Point | 91-92°C |

| Density | 1.255 g/cm³ at 20°C |

| Solubility | Miscible with ethanol, ether; immiscible with water |

Key Applications in Synthesis 2-Bromobutane is primarily utilized as a building block in complex chemical synthesis. Its applications across different industries include [3] [2]:

- Pharmaceutical Intermediates: Serves as a crucial starting material or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).

- Agrochemicals and Liquid Crystals: Acts as a precursor in the manufacturing of agrochemicals and components for liquid crystal displays.

- Grignard Reagent Synthesis: Functions as a substrate to generate sec-butyl magnesium bromide, a common nucleophile in carbon-carbon bond-forming reactions.

- Polymer Synthesis: Used as a solvent and potentially as an initiator or chain-transfer agent in specialty polymer synthesis.

Mechanism of Action as an Alkylating Agent Alkylating agents like 2-bromobutane work by substituting an alkyl group for a hydrogen atom in a nucleophilic reaction. The carbon-halogen bond is polarized, making the carbon electrophilic. This carbon is susceptible to attack by nucleophiles (e.g., nitrogen in DNA bases, oxygen in phenols, or carbon in enolates), leading to the formation of a new covalent bond and the displacement of the bromide ion [1]. In a DNA context, this can lead to cross-linking, mispairing, and strand breaks, ultimately triggering cell death—a primary mechanism of many chemotherapeutic drugs [1].

The following diagram illustrates the general workflow for employing 2-bromobutane in a synthesis process, from its production to its application in creating advanced materials.

Experimental Protocols

Disclaimer: The following protocols are generalized for illustrative purposes and are based on common laboratory practices. They must be adapted and optimized by qualified researchers for specific experimental goals.

Protocol 1: Synthesis of a Grignard Reagent from 2-Bromobutane

This protocol outlines the general steps for generating a sec-butyl Grignard reagent, a common nucleophilic alkylating agent [2].

- Reaction Setup: Assemble a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Equip the flask with a magnetic stir bar and a reflux condenser.

- Charge Magnesium: Add a small amount of magnesium turnings to the flask.

- Initiation: Introduce a small volume of dry diethyl ether or THF, followed by a few drops of 2-bromobutane. Gently warm the mixture if necessary to initiate the reaction, indicated by cloudiness and refluxing.

- Addition: Once initiated, slowly add a solution of 2-bromobutane in dry ether to the flask while maintaining a gentle reflux. Control the addition rate to prevent violent boiling.

- Stirring: After complete addition, stir the reaction mixture at room temperature for 1-2 hours until most of the magnesium has dissolved.

- Analysis: The resulting Grignard reagent solution can be titrated or used directly in subsequent reactions, such as nucleophilic addition to carbonyl compounds.

Protocol 2: Alpha-Bromination of Carbonyls to Generate Halo-carbonyl Alkylating Agents

This method describes the alpha-halogenation of aldehydes, which produces compounds like this compound that can act as alkylating agents [4]. The mechanism involves an acid-catalyzed enol formation.

- Prepare Substrate: Add the carbonyl compound (e.g., butanal) to a round-bottom flask with a suitable solvent like acetic acid.

- Add Catalyst: Introduce a catalytic amount of an acid, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (PTSA).

- Add Bromine Source: Slowly add one equivalent of bromine (Br₂) dissolved in the same solvent. The reaction mixture may decolorize as bromine is consumed.

- Monitor Reaction: Monitor the reaction progress by TLC or GC until the starting material is consumed.

- Work-up: Quench the reaction by carefully adding it to a saturated sodium thiosulfate solution to destroy any excess bromine.

- Isolation: Extract the product with an organic solvent (e.g., dichloromethane), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purification: Purify the crude product, this compound, using techniques like distillation or column chromatography.

Safety and Handling Guidelines

Handling alkyl halides requires strict adherence to safety protocols due to their inherent reactivity and hazards [2].

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile or rubber gloves, chemical splash goggles, and a lab coat.

- Ventilation: Perform all operations in a well-ventilated fume hood to avoid inhalation of vapors.

- Flammability: 2-Bromobutane is a flammable liquid [2]. Keep away from heat, sparks, and open flames.